2-Chlorobutyryl chloride

Catalog No.
S1894220
CAS No.
7623-11-2
M.F
C4H6Cl2O
M. Wt
140.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chlorobutyryl chloride

CAS Number

7623-11-2

Product Name

2-Chlorobutyryl chloride

IUPAC Name

2-chlorobutanoyl chloride

Molecular Formula

C4H6Cl2O

Molecular Weight

140.99 g/mol

InChI

InChI=1S/C4H6Cl2O/c1-2-3(5)4(6)7/h3H,2H2,1H3

InChI Key

KVQJVAOMYWTLEO-UHFFFAOYSA-N

SMILES

CCC(C(=O)Cl)Cl

Canonical SMILES

CCC(C(=O)Cl)Cl

Synthesis of Sulfonic Acids

One of the primary applications of 2-chlorobutyryl chloride is the synthesis of sulfonic acids. Research has shown that it reacts with phosphorus pentachloride (PCl5) in the presence of an organic solvent and radiation to yield 2-chlorobutyryl sulfonic acid. This reaction mechanism is known as the Claisen rearrangement [1]. The resulting sulfonic acid can further undergo transformations for the creation of more complex molecules.

[1] For detailed information on the Claisen rearrangement involving 2-chlorobutyryl chloride, refer to supplier information from Biosynth ()

2-Chlorobutyryl chloride is an organic compound with the molecular formula C4H6Cl2OC_4H_6Cl_2O and a molecular weight of approximately 141 g/mol. It appears as a colorless to pale yellow liquid with a pungent odor. This compound is classified as an acyl chloride, which means it contains a carbonyl group (C=OC=O) directly attached to a chlorine atom. It is known for its reactivity, particularly in hydrolysis reactions, where it readily reacts with water to form 2-chlorobutyric acid and hydrochloric acid .

  • Hydrolysis:
    C4H6Cl2O+H2OC4H7ClO2+HClC_4H_6Cl_2O+H_2O\rightarrow C_4H_7ClO_2+HCl
    This reaction leads to the formation of 2-chlorobutyric acid and hydrochloric acid.
  • Reaction with Alcohols:
    C4H6Cl2O+ROHC4H7ClO+HClC_4H_6Cl_2O+ROH\rightarrow C_4H_7ClO+HCl
    Here, esters are produced when alcohols react with 2-chlorobutyryl chloride.
  • Reaction with Amines:
    C4H6Cl2O+R2NHC4H7ClN+HClC_4H_6Cl_2O+R_2NH\rightarrow C_4H_7ClN+HCl
    This reaction results in the formation of amides.

These reactions highlight the compound's utility in organic synthesis, particularly in creating esters and amides .

The synthesis of 2-chlorobutyryl chloride typically involves the chlorination of butyric acid or butyryl chloride under controlled conditions. The chlorination can be achieved through various methods, including:

  • Direct Chlorination: Reacting butyric acid with chlorine gas at elevated temperatures.
  • Substitution Reactions: Using thionyl chloride or phosphorus pentachloride to convert butyric acid into its corresponding acyl chloride .

These methods yield varying degrees of purity and may require purification steps such as distillation.

2-Chlorobutyryl chloride finds applications across several fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Manufacturing Esters: Used in producing various esters for industrial applications.
  • Chemical Research: Employed in laboratories for research purposes, particularly in developing new compounds .

Interaction studies involving 2-chlorobutyryl chloride primarily focus on its reactivity with biological molecules and other chemicals. Its interactions with amines and alcohols have been studied to understand its potential as a building block for more complex organic molecules. Additionally, safety data sheets emphasize the corrosive nature of this compound, indicating that it can cause burns upon contact with skin or mucous membranes .

Several compounds share structural similarities with 2-chlorobutyryl chloride. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Characteristics
Butyryl ChlorideC4H7ClOC_4H_7ClOA simple acyl chloride without additional chlorine.
4-Chlorobutyryl ChlorideC4H6Cl2OC_4H_6Cl_2OSimilar structure but differs in chlorine position.
Chloroacetyl ChlorideC3H3ClOC_3H_3ClOSmaller structure, used primarily for acetylation.
Propionyl ChlorideC3H5ClOC_3H_5ClOA shorter carbon chain, used similarly in organic synthesis.

Among these compounds, 2-chlorobutyryl chloride is unique due to its specific chlorination at the second carbon position, influencing its reactivity and applications in organic synthesis compared to others like butyryl chloride or chloroacetyl chloride .

This detailed overview provides insights into the properties, reactions, and significance of 2-chlorobutyryl chloride within both industrial and research contexts.

XLogP3

2.3

Dates

Modify: 2023-08-16

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